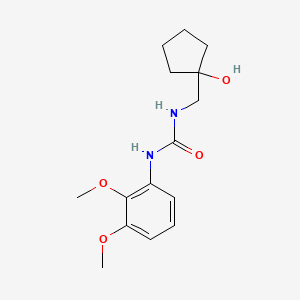
2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole” belongs to a class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperazine ring, a phenyl group, and various other functional groups . The exact structure would depend on the specific substituents in the compound.Chemical Reactions Analysis
The chemical reactions of “2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole” would depend on its functional groups. Similar compounds often show reactivity at the piperazine nitrogen atoms and any other functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole” would depend on its specific structure. Similar compounds often have moderate solubility in water and are stable under normal conditions .Applications De Recherche Scientifique
Antimicrobial and Antilipase Activities : A study by Başoğlu et al. (2013) described the synthesis of compounds containing 1,3,4-thiadiazole and their screening for antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated moderate antimicrobial activity against test microorganisms, and a few exhibited antiurease and antilipase activities (Başoğlu et al., 2013).
Anticonvulsant Activity : Foroumadi et al. (2000) synthesized 5-aryl-1,3,4-thiadiazole derivatives and tested them for anticonvulsant activity. They found that 2-amino derivatives displayed anticonvulsant activity, which was not mediated through benzodiazepine receptors (Foroumadi et al., 2000).
Binding to Human Serum Albumin : Karthikeyan et al. (2017) investigated the binding of a thiadiazole derivative to human serum albumin, providing insights into its pharmacokinetic mechanism. The study explored binding kinetics and structural changes of human serum albumin upon binding (Karthikeyan et al., 2017).
Insecticidal Assessment : Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and evaluated their insecticidal effects against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer Activity : Gomha et al. (2017) synthesized thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety and evaluated them as potent anticancer agents. They found that some compounds showed significant anticancer activity, suggesting a promising avenue for the development of new anticancer drugs (Gomha et al., 2017).
Antibacterial Activity : Palekar et al. (2009) synthesized bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives from terephthalic dihydrazide. These compounds were screened for antibacterial activities against various bacteria and fungi strains, showing potential antibacterial activity (Palekar et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)-1h-benz[d]imidazole derivatives, have been shown to impact the central nervous system .
Mode of Action
It’s worth noting that similar compounds have shown anxiolytic activity, suggesting a potential interaction with neurotransmitter systems within the central nervous system .
Biochemical Pathways
Related compounds have been associated with the modulation of neurotransmitter systems, which could potentially influence a variety of biochemical pathways .
Result of Action
Related compounds have demonstrated anxiolytic activity in both computational simulations and live subjects , suggesting that this compound may have similar effects.
Safety and Hazards
Orientations Futures
The future research directions for “2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole” could include further studies on its synthesis, properties, and potential applications. Similar compounds have been studied for their potential use in treating neurological disorders like Alzheimer’s disease .
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S2/c1-3-7-16(8-4-1)15-24-19-21-20-18(25-19)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBPVZVTZIKQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2773309.png)

![N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2773311.png)
![ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2773313.png)



![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2773319.png)


